REACTION_CXSMILES
|
C(N(CC)C1C=CC=CC=1)C.[C:12]([C:15]1[CH:16]=[CH:17][C:18]([CH3:25])=[C:19]([S:21](O)(=[O:23])=[O:22])[CH:20]=1)(=[O:14])[CH3:13].CN(C)C=O.S(Cl)([Cl:33])=O>C(Cl)(Cl)Cl.O>[C:12]([C:15]1[CH:16]=[CH:17][C:18]([CH3:25])=[C:19]([S:21]([Cl:33])(=[O:23])=[O:22])[CH:20]=1)(=[O:14])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=CC(=C(C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
934 g
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
80.3 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
130.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the whole mixture was stirred at the same temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the chloroform layer was separated
|
Type
|
WASH
|
Details
|
washed 3 times with 500 g of water
|
Type
|
CONCENTRATION
|
Details
|
The chloroform layer was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=CC(=C(C1)S(=O)(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: MASS | 203.1 g | |
YIELD: PERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |